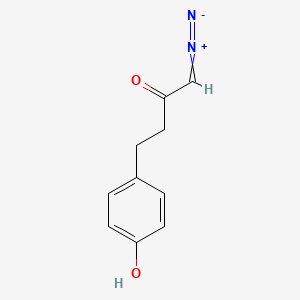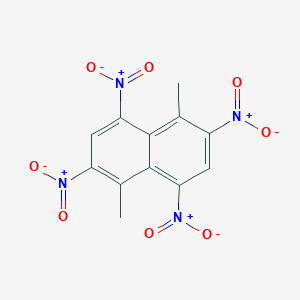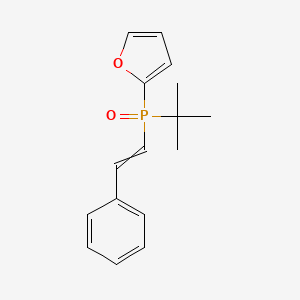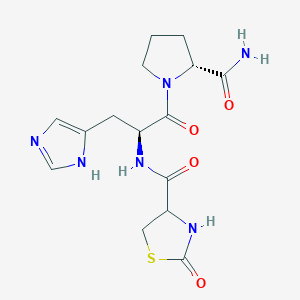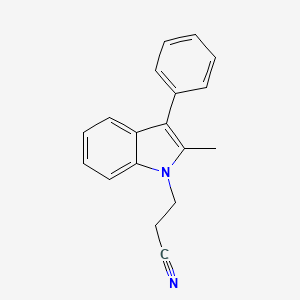![molecular formula C18H13NS B14641320 Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- CAS No. 51775-50-9](/img/structure/B14641320.png)
Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- is an organic compound that belongs to the class of nitriles It features a benzonitrile group attached to a thienyl ring, which is further substituted with a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- can be achieved through several methods. One common approach involves the reaction of 4-methylphenylthiophene with a suitable nitrile source under specific conditions. For instance, the reaction can be carried out using a palladium-catalyzed cross-coupling reaction, where 4-methylphenylthiophene is reacted with a nitrile compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- can undergo oxidation reactions, where the thienyl ring or the methyl group may be oxidized to form corresponding sulfoxides or sulfone derivatives.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Aplicaciones Científicas De Investigación
Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The thienyl and phenyl rings may facilitate binding to target proteins or enzymes, influencing their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Benzonitrile, 2-(4-methylphenyl)-: Similar structure but with the nitrile group attached to a different position on the aromatic ring.
4-Methylbenzonitrile: Lacks the thienyl ring, making it less complex.
Thiophene-2-carbonitrile: Contains a nitrile group attached to a thiophene ring but lacks the phenyl substitution.
Uniqueness: Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- is unique due to the combination of a benzonitrile group, a thienyl ring, and a 4-methylphenyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
51775-50-9 |
|---|---|
Fórmula molecular |
C18H13NS |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
4-[5-(4-methylphenyl)thiophen-2-yl]benzonitrile |
InChI |
InChI=1S/C18H13NS/c1-13-2-6-15(7-3-13)17-10-11-18(20-17)16-8-4-14(12-19)5-9-16/h2-11H,1H3 |
Clave InChI |
WDCWGXDRZVQJLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


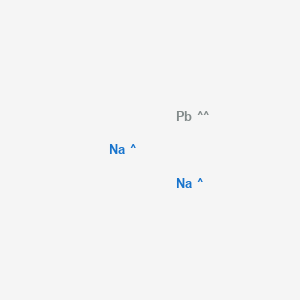
![(8-hydroxy-3,4a,5-trimethyl-9-oxo-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-4-yl) 2-methylpropanoate](/img/structure/B14641245.png)

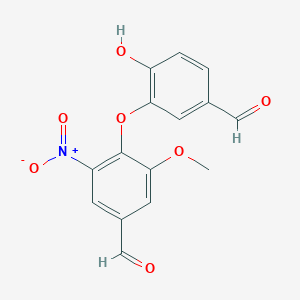
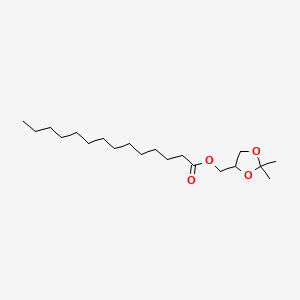

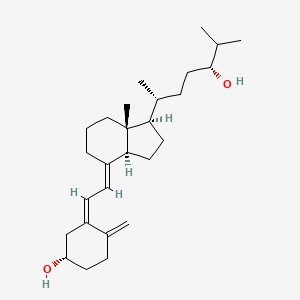
![1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14641293.png)
![Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy-](/img/structure/B14641296.png)
